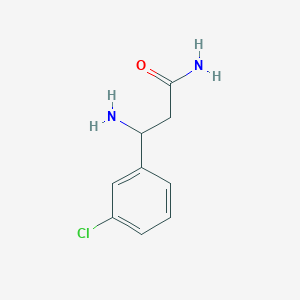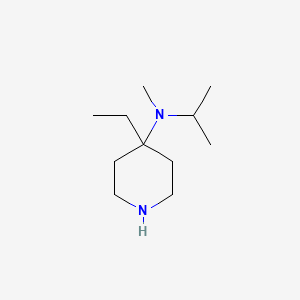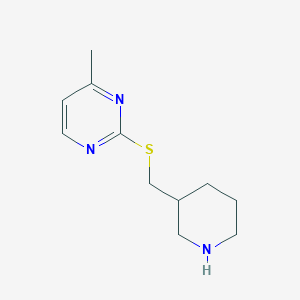![molecular formula C14H11N3O B13216098 1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B13216098.png)
1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom and an aldehyde group at the 5-position.
Preparation Methods
The synthesis of 1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the pyrazole with a suitable pyridine derivative in the presence of a catalyst.
Introduction of the Benzyl Group: The benzyl group is introduced by reacting the intermediate compound with benzyl chloride in the presence of a base.
Formylation: The final step involves the introduction of the aldehyde group at the 5-position of the pyrazolopyridine ring. This can be achieved through a Vilsmeier-Haack reaction, where the compound is treated with a mixture of DMF and POCl3.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and anti-microbial agents.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and signal transduction pathways. It serves as a valuable tool in understanding the molecular mechanisms of various diseases.
Chemical Biology: The compound is used in chemical biology to probe biological systems and investigate the effects of chemical modifications on biological activity.
Industrial Applications: In the industry, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to receptor sites and influencing signal transduction pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Benzyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-B]pyridine: This compound lacks the benzyl and aldehyde groups but shares the core pyrazolopyridine structure. It is used as a scaffold in drug design due to its biological activity.
1-Benzyl-1H-pyrazolo[3,4-B]pyridine: This compound has a benzyl group but lacks the aldehyde group. It is studied for its potential as a therapeutic agent.
1H-Pyrazolo[3,4-D]pyrimidine: This compound has a similar pyrazole-pyrimidine structure and is used in the development of kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11N3O |
|---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-benzylpyrazolo[3,4-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C14H11N3O/c18-10-12-6-13-8-16-17(14(13)15-7-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI Key |
ZQFMLAUHQKJQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=N3)C=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



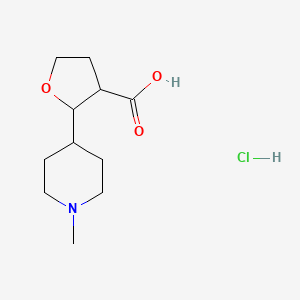
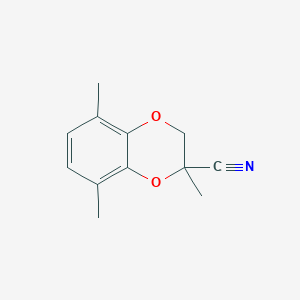



![1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13216062.png)
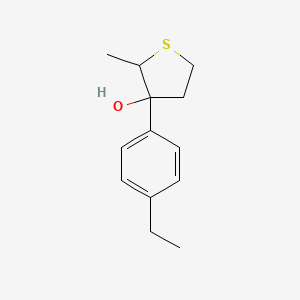
amine](/img/structure/B13216071.png)

